molecular formula C21H14ClN3O5 B6031921 N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide

N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide

Cat. No. B6031921
M. Wt: 423.8 g/mol
InChI Key: NNAZBAXLYPZQDZ-UHFFFAOYSA-N
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Description

N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide, commonly known as C16, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.

Scientific Research Applications

C16 has been extensively studied for its potential applications in various fields of research. One of the primary areas of interest is in the development of new drugs for the treatment of cancer and other diseases. C16 has been shown to exhibit potent anticancer activity against a range of cancer cell lines, including breast, colon, and lung cancer.

Mechanism of Action

The mechanism of action of C16 is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell growth and proliferation. C16 has been shown to inhibit the activity of HDAC6, a histone deacetylase enzyme that plays a critical role in regulating gene expression and cell growth. Additionally, C16 has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
C16 has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, induction of apoptosis, and modulation of gene expression. C16 has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic benefits.

Advantages and Limitations for Lab Experiments

C16 has several advantages for use in lab experiments, including its high potency and selectivity against cancer cells, as well as its ability to modulate gene expression. However, there are also some limitations to its use, including its complex synthesis method and potential toxicity at high concentrations.

Future Directions

There are several potential future directions for research on C16, including the development of new drugs based on its structure and mechanism of action, the investigation of its potential applications in other areas of research, such as neurodegenerative diseases, and the optimization of its synthesis method to improve yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of C16 and its potential side effects.

Synthesis Methods

C16 can be synthesized using a multi-step process involving the reaction of 3-chloroaniline, salicylic acid, and 4-nitrophenol. The resulting product is then coupled with chloroacetyl chloride to form C16. The synthesis of C16 is a complex process that requires careful control of reaction conditions and purification steps to ensure high purity and yield.

properties

IUPAC Name

N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClN3O5/c22-14-3-1-2-13(10-14)21-24-18-11-15(4-9-19(18)30-21)23-20(26)12-29-17-7-5-16(6-8-17)25(27)28/h1-11H,12H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNAZBAXLYPZQDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC3=C(O2)C=CC(=C3)NC(=O)COC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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